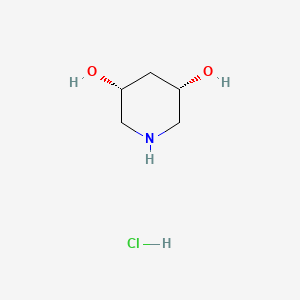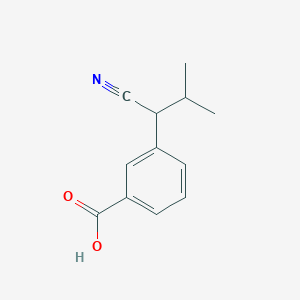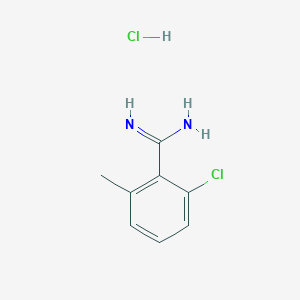
2,4-Bis(methylsulfanyl)pyrimidin-5-carbaldehyd
Übersicht
Beschreibung
2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde is a useful research compound. Its molecular formula is C7H8N2OS2 and its molecular weight is 200.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von kondensierten Pyrimidinen
2,4-Bis(methylsulfanyl)pyrimidin-5-carbaldehyd: ist ein wichtiger Vorläufer bei der Synthese von kondensierten Pyrimidinen, die aufgrund ihres Vorkommens in vielen biologisch aktiven Verbindungen von Bedeutung sind. Das Pyrimidinfragment ist ein wichtiger Pharmakophor für die Entwicklung neuer Medikamente, insbesondere bei der Synthese von Pyrido[2,3-d]pyrimidinen, Pyrimido[4,5-d]pyrimidinen und anderen komplexen Strukturen .
Anwendungen in der Materialwissenschaft
In der Materialwissenschaft kann diese Verbindung verwendet werden, um neuartige Materialien mit spezifischen elektronischen Eigenschaften zu erzeugen. Pyrimidinderivate sind dafür bekannt, Halbleitereigenschaften aufzuweisen, die bei der Entwicklung organischer elektronischer Bauelemente genutzt werden können .
Chemische Synthese
Die Verbindung dient als Zwischenprodukt in der chemischen Synthese, insbesondere bei der Konstruktion von Molekülen mit potenziellen therapeutischen Eigenschaften. Ihre Reaktivität ermöglicht die Bildung komplexer Moleküle, die für verschiedene chemische Syntheseanwendungen weiter modifiziert werden können .
Chromatographie
In der analytischen Chemie, insbesondere in der Chromatographie, können Derivate dieser Verbindung als Standards oder Reagenzien verwendet werden. Ihre einzigartige Struktur ermöglicht ihren Einsatz bei der Kalibrierung von Geräten und bei der Entwicklung neuer chromatographischer Methoden .
Life-Science-Forschung
In den Life Sciences kann This compound aufgrund seiner strukturellen Ähnlichkeit mit den Pyrimidinbasen in DNA und RNA zur Untersuchung von Nukleinsäuren verwendet werden. Dies macht es wertvoll für die Forschung zur Genexpression und -regulation .
Analytische Chemie
Diese Verbindung kann auch eine Rolle bei der Entwicklung neuer analytischer Methoden spielen. Ihre eindeutige chemische Struktur kann zur Herstellung von Sensoren oder Assays zur Detektion verschiedener biologischer oder chemischer Substanzen verwendet werden .
Biochemische Analyse
Biochemical Properties
2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily based on the compound’s ability to modulate the activity of these enzymes, either by direct binding or through redox reactions. Additionally, 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde can form complexes with metal ions, which further influences its biochemical activity .
Cellular Effects
The effects of 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde can induce apoptosis by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes . Moreover, the compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic fluxes and energy production .
Molecular Mechanism
At the molecular level, 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site or allosteric sites of target enzymes. This binding can lead to conformational changes in the enzyme structure, resulting in altered enzyme activity. Additionally, 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, thereby influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .
Dosage Effects in Animal Models
The effects of 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde can induce toxicity, leading to adverse effects such as oxidative stress, inflammation, and tissue damage . These dose-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde is involved in various metabolic pathways, including those related to oxidative stress and energy metabolism. The compound interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, which are crucial for maintaining cellular redox balance . Additionally, 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde can influence the levels of key metabolites, leading to changes in metabolic fluxes and energy production .
Transport and Distribution
The transport and distribution of 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic anion transporters and multidrug resistance proteins . Once inside the cell, 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde is critical for its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The presence of 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde in these compartments can modulate its activity and interactions with other biomolecules .
Eigenschaften
IUPAC Name |
2,4-bis(methylsulfanyl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS2/c1-11-6-5(4-10)3-8-7(9-6)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOAMBKQNWXFAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1C=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride](/img/structure/B1457835.png)
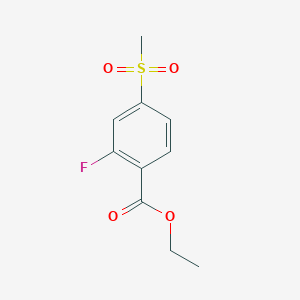

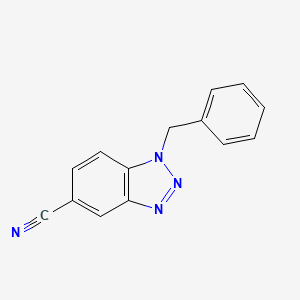
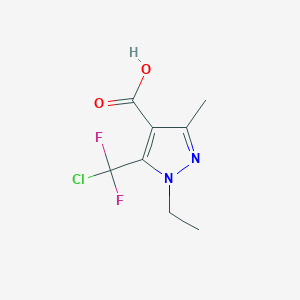

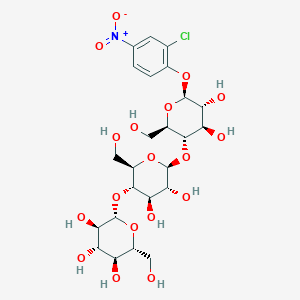

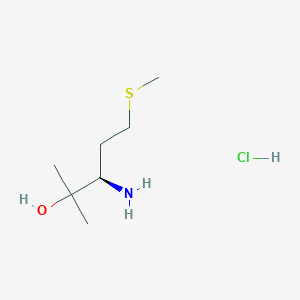
![5,6-Dihydro-[1]pyrindin-7-one hydrochloride](/img/structure/B1457850.png)
